4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0859649
InChI:
InChI=1S/C17H18O5/c1-5-13(18)12-8-11-9(3)7-15(20)22-16(11)10(4)17(12)21-14(19)6-2/h7-8H,5-6H2,1-4H3
SMILES:
CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC
Molecular Formula:
C17H18O5
Molecular Weight:
302.32 g/mol
4,8-dimethyl-2-oxo-6-propionyl-2H-chromen-7-yl propionate
CAS No.:
Cat. No.: VC0859649
Molecular Formula: C17H18O5
Molecular Weight: 302.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O5 |
|---|---|
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | (4,8-dimethyl-2-oxo-6-propanoylchromen-7-yl) propanoate |
| Standard InChI | InChI=1S/C17H18O5/c1-5-13(18)12-8-11-9(3)7-15(20)22-16(11)10(4)17(12)21-14(19)6-2/h7-8H,5-6H2,1-4H3 |
| Standard InChI Key | DKRDUEIHHXWBCF-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
| Canonical SMILES | CCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)C)C)OC(=O)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator